5alpha-Androst-2-ene-1beta,17beta-diol
Description
5α-Androst-2-ene-1β,17β-diol is a synthetic steroid derivative characterized by a double bond at the C2 position and hydroxyl groups at the 1β and 17β positions. While structurally similar to endogenous androgens, its unique substitutions confer distinct biochemical properties.
Properties
CAS No. |
20112-26-9 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1R,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
RUUMDVOLWARSAZ-YISWTCPOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@@H](C=CC4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androst-2-ene-1beta,17beta-diol typically involves multi-step organic reactions. One common method includes the reduction of 5alpha-Androst-2-ene-1beta,17beta-dione using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 5alpha-Androst-2-ene-1beta,17beta-diol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androst-2-ene-1beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized products.
Reduction: Further reduction to more saturated compounds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
5alpha-Androst-2-ene-1beta,17beta-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with enzymes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 5alpha-Androst-2-ene-1beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. It can modulate various signaling pathways, influencing cellular processes like gene expression and protein synthesis. These interactions are crucial for its biological effects, including its role in hormone regulation and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound Name | Structural Features | Key Differences from 5α-Androst-2-ene-1β,17β-diol |
|---|---|---|
| 5-Androstene-3β,17β-diol (ADIOL) | Double bond at C5, hydroxyls at 3β and 17β | C5 vs. C2 double bond; 3β-OH vs. 1β-OH |
| 5α-Androstane-3α,17β-diol | Fully saturated A-ring (no double bond), hydroxyls at 3α and 17β | Saturated structure; 3α-OH vs. 1β-OH |
| 5α-Androstane-3β,17β-diol (3β-Diol) | Saturated A-ring, hydroxyls at 3β and 17β | Saturated structure; 3β-OH vs. 1β-OH |
| 5β-Androstane-3α,17β-diol | 5β-reduced A-ring, hydroxyls at 3α and 17β | 5β vs. 5α configuration; 3α-OH vs. 1β-OH |
| 17α-Estradiol | Aromatic A-ring (estrane structure), hydroxyls at 3β and 17α | Estrane vs. androstane backbone; 17α-OH vs. 17β-OH |
Receptor Affinity and Signaling
- ADIOL (5-Androstene-3β,17β-diol): Binds estrogen receptor (ER) with high affinity (Kd ~6 nM) and exhibits estrogenic activity in mammary tissue . In contrast, 5α-Androst-2-ene-1β,17β-diol’s ER affinity is uncharacterized but likely distinct due to its 1β-OH and C2 double bond.
- This contrasts with the lack of reported neuroendocrine roles for the 2-ene derivative.
- 5α-Androstane-3α,17β-diol: Converted to dihydrotestosterone (DHT) via oxidative 3α-hydroxysteroid dehydrogenases (e.g., RL-HSD), promoting prostate growth . The 1β-OH in 5α-Androst-2-ene-1β,17β-diol may prevent similar metabolic activation.
Metabolic Pathways
- ADIOL: Synthesized from dehydroepiandrosterone (DHEA) and correlates with estrogen receptor-positive breast cancer .
- 3β-Diol: Metabolite of DHT; regulates GABA receptors and stress pathways .
- 5α-Androstane-3α,17β-diol: Reversibly oxidized to DHT, contributing to androgen-dependent pathologies .
- 5α-Androst-2-ene-1β,17β-diol: No metabolic data available, but its unsaturated structure may impede 5α-reductase activity, unlike saturated analogues.
Clinical and Research Relevance
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